molecular formula C10H7F3N2O2 B13532106 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine

5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine

Cat. No.: B13532106
M. Wt: 244.17 g/mol
InChI Key: JSAZBPGJJJHPNV-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under dehydrating conditions. For example, the Robinson-Gabriel synthesis can be employed, which involves the dehydration of 2-acylaminoketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.

Scientific Research Applications

5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct electronic properties compared to other heterocycles.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15)

InChI Key

JSAZBPGJJJHPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)N

Origin of Product

United States

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